5-(2-Cyanophenyl)furan-2-carbohydrazide
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Overview
Description
5-(2-Cyanophenyl)furan-2-carbohydrazide is an organic compound with the molecular formula C12H9N3O2 and a molecular weight of 227.22 g/mol . This compound is primarily used in research and development, particularly in the field of pharmaceutical testing . It is known for its unique structure, which includes a furan ring and a cyanophenyl group, making it a valuable compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Cyanophenyl)furan-2-carbohydrazide typically involves the reaction of 2-cyanobenzaldehyde with furan-2-carbohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(2-Cyanophenyl)furan-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The furan ring and cyanophenyl group can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
5-(2-Cyanophenyl)furan-2-carbohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-Cyanophenyl)furan-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s furan ring and cyanophenyl group allow it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
5-(2-Chlorophenyl)furan-2-carbohydrazide: Similar structure but with a chlorine atom instead of a cyanide group.
5-(4-Cyanophenyl)furan-2-carboxylate: Similar structure but with a carboxylate group instead of a carbohydrazide group.
Uniqueness
5-(2-Cyanophenyl)furan-2-carbohydrazide is unique due to its specific combination of a furan ring and a cyanophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H9N3O2 |
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Molecular Weight |
227.22 g/mol |
IUPAC Name |
5-(2-cyanophenyl)furan-2-carbohydrazide |
InChI |
InChI=1S/C12H9N3O2/c13-7-8-3-1-2-4-9(8)10-5-6-11(17-10)12(16)15-14/h1-6H,14H2,(H,15,16) |
InChI Key |
ZPPWAMKZJDLJMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC=C(O2)C(=O)NN |
Origin of Product |
United States |
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